molecular formula C19H22ClN3O B5311966 4-benzyl-N-(5-chloro-2-methylphenyl)-1-piperazinecarboxamide

4-benzyl-N-(5-chloro-2-methylphenyl)-1-piperazinecarboxamide

Cat. No. B5311966
M. Wt: 343.8 g/mol
InChI Key: DOLMOFXGQKOWJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-benzyl-N-(5-chloro-2-methylphenyl)-1-piperazinecarboxamide, also known as BZP, is a synthetic compound that belongs to the piperazine family. BZP has been widely used in scientific research due to its unique chemical structure and various pharmacological effects. In

Mechanism of Action

4-benzyl-N-(5-chloro-2-methylphenyl)-1-piperazinecarboxamide acts as a dopamine and serotonin reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This results in the stimulation of the central nervous system and the release of mood-enhancing chemicals such as dopamine and norepinephrine. 4-benzyl-N-(5-chloro-2-methylphenyl)-1-piperazinecarboxamide also binds to and activates serotonin receptors, leading to hallucinogenic effects.
Biochemical and Physiological Effects
4-benzyl-N-(5-chloro-2-methylphenyl)-1-piperazinecarboxamide has been shown to increase heart rate, blood pressure, body temperature, and respiratory rate. It also causes the release of glucose and fatty acids into the bloodstream. These effects are similar to those of other stimulants and can lead to adverse health effects if used in high doses or for prolonged periods.

Advantages and Limitations for Lab Experiments

4-benzyl-N-(5-chloro-2-methylphenyl)-1-piperazinecarboxamide has several advantages for use in lab experiments. It is a well-established compound with a known synthesis method and pharmacological effects. It is also relatively inexpensive and easy to obtain. However, 4-benzyl-N-(5-chloro-2-methylphenyl)-1-piperazinecarboxamide has limitations in terms of its potential for abuse and its potential adverse health effects. Researchers must take precautions to ensure the safe handling and use of 4-benzyl-N-(5-chloro-2-methylphenyl)-1-piperazinecarboxamide in their experiments.

Future Directions

There are several future directions for the study of 4-benzyl-N-(5-chloro-2-methylphenyl)-1-piperazinecarboxamide. One area of interest is the potential therapeutic applications of 4-benzyl-N-(5-chloro-2-methylphenyl)-1-piperazinecarboxamide, such as in the treatment of depression and anxiety disorders. Another area of research is the development of new compounds based on the structure of 4-benzyl-N-(5-chloro-2-methylphenyl)-1-piperazinecarboxamide, with potentially improved pharmacological properties and fewer adverse health effects. Additionally, further studies are needed to better understand the long-term effects of 4-benzyl-N-(5-chloro-2-methylphenyl)-1-piperazinecarboxamide use on the brain and body, as well as its potential for abuse.

Synthesis Methods

The synthesis of 4-benzyl-N-(5-chloro-2-methylphenyl)-1-piperazinecarboxamide involves the reaction of benzyl chloride with 1-(5-chloro-2-methylphenyl)piperazine in the presence of a base. The resulting product is then treated with carboxylic acid to form the final compound, 4-benzyl-N-(5-chloro-2-methylphenyl)-1-piperazinecarboxamide. This synthesis method has been well-established and widely used in scientific research.

Scientific Research Applications

4-benzyl-N-(5-chloro-2-methylphenyl)-1-piperazinecarboxamide has been extensively studied for its pharmacological effects on the central nervous system. It has been shown to have stimulant and hallucinogenic properties, similar to amphetamines and ecstasy. 4-benzyl-N-(5-chloro-2-methylphenyl)-1-piperazinecarboxamide has been used in various animal models to study its effects on behavior, cognition, and addiction. In addition, 4-benzyl-N-(5-chloro-2-methylphenyl)-1-piperazinecarboxamide has been investigated for its potential therapeutic applications, such as in the treatment of depression and anxiety disorders.

properties

IUPAC Name

4-benzyl-N-(5-chloro-2-methylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O/c1-15-7-8-17(20)13-18(15)21-19(24)23-11-9-22(10-12-23)14-16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOLMOFXGQKOWJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.